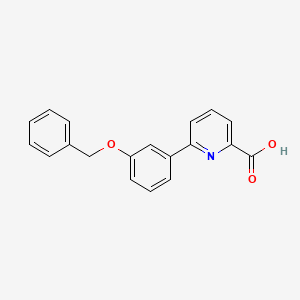

6-(3-Benzyloxyphenyl)picolinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)18-11-5-10-17(20-18)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCOOKAPIOCXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688424 | |

| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-40-0 | |

| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Research on 6 3 Benzyloxyphenyl Picolinic Acid

Historical Context and Initial Academic Interest in Picolinic Acid Derivatives

Picolinic acid, a pyridine (B92270) derivative with a carboxylic acid group at the 2-position, and its related compounds have long been a subject of academic and industrial research. ontosight.aidergipark.org.tr These compounds are recognized as important intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The initial interest in picolinic acid derivatives stemmed from their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.ai

Historically, research has explored the therapeutic potential of picolinic acid derivatives in various diseases. dovepress.comnih.gov For instance, they have been investigated for their roles in treating conditions like tuberculosis, cancer, and diabetes. dovepress.comgeorgiasouthern.edu Picolinic acid itself is a metabolite of tryptophan and is involved in zinc transport within the body. nih.govhmdb.ca This inherent biological relevance has spurred further investigation into how modifications to the picolinic acid scaffold can lead to new therapeutic agents. ontosight.ainih.gov The structural and electronic characteristics of picolinic acid make it a versatile chelating agent, capable of forming stable complexes with various metal ions, which has been exploited in the development of agents for medical imaging and therapy. nih.govresearchgate.net

The exploration of picolinic acid derivatives has also been driven by their utility in agriculture as plant growth regulators, herbicides, and pesticides. georgiasouthern.edumdpi.com The ability to introduce a wide range of substituents onto the pyridine ring has allowed for the fine-tuning of their chemical and biological properties, leading to the development of compounds with specific activities. ontosight.aipensoft.net This historical foundation of broad applicability and synthetic versatility has paved the way for the investigation of more complex derivatives like 6-(3-Benzyloxyphenyl)picolinic acid.

Significance of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound holds significance primarily as a building block in organic synthesis. sigmaaldrich.combldpharm.com The structure of this compound, featuring a picolinic acid core substituted with a benzyloxyphenyl group, makes it a valuable intermediate for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Recent studies have focused on the synthesis of picolinic acid derivatives that incorporate a benzyl-protected hydroxy group. nih.govresearchgate.net This protecting group strategy is crucial as it allows for selective reactions at other positions of the molecule before the benzyl (B1604629) group is removed, typically through palladium-catalyzed hydrogenolysis, to reveal a free hydroxyl group. nih.govresearchgate.net This hydroxyl functionality can then be used for further chemical modifications or may be essential for the biological activity of the final product.

Methodological Approaches Utilized in the Study of this compound

The study of this compound and related derivatives employs a range of modern chemical and analytical techniques for their synthesis and characterization.

Synthesis: The synthesis of 6-aryl-picolinic acid derivatives often involves cross-coupling reactions. The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a common method. nih.gov Another frequently used technique is the Ullmann coupling reaction, which is employed to form carbon-oxygen bonds, such as the ether linkage in the benzyloxyphenyl group, often using a copper catalyst in the presence of a ligand like picolinic acid itself. mdpi.com Multi-component reactions are also being explored for the efficient, one-pot synthesis of complex picolinic acid derivatives. researchgate.netnih.gov

Purification and Characterization: Once synthesized, the purification of these compounds is typically achieved through chromatographic methods. nih.govresearchgate.net The identity and structural features of the synthesized molecules are confirmed using a variety of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. pensoft.netnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound. nih.govmassbank.eu

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carboxylic acid and ether groups. pensoft.netnih.gov

Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this powerful technique provides the precise three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation and intermolecular interactions. nih.govuky.edu

Computational Methods: Density Functional Theory (DFT) calculations are often used to predict molecular structures, vibrational frequencies, and other electronic properties, which can complement experimental data. dergipark.org.trresearchgate.netresearchgate.net

These methodological approaches are essential for the rational design, synthesis, and comprehensive characterization of this compound and its analogs, facilitating the exploration of their potential applications.

Advanced Synthetic Methodologies and Chemical Derivatization of 6 3 Benzyloxyphenyl Picolinic Acid

Retrosynthetic Analysis of 6-(3-Benzyloxyphenyl)picolinic acid

A logical retrosynthetic analysis of this compound primarily disconnects the bond between the pyridine (B92270) ring and the benzyloxyphenyl moiety. This C-C bond disconnection is strategically advantageous as it leads to two readily accessible precursor molecules: a 6-halopicolinic acid derivative and a (3-benzyloxyphenyl)boronic acid. This approach is based on the well-established and powerful Suzuki-Miyaura cross-coupling reaction. libretexts.orgorganic-chemistry.org

Further disconnection of the precursors reveals simpler starting materials. The 6-halopicolinic acid derivative, such as methyl 6-chloropicolinate, can be retrosynthetically derived from 6-chloropicolinic acid, which in turn can be synthesized from commercially available picolinic acid or its precursors. The (3-benzyloxyphenyl)boronic acid can be disconnected at the carbon-boron bond, leading to 3-benzyloxybromobenzene and a boron source, or through the ether linkage to 3-bromophenol (B21344) and benzyl (B1604629) bromide. This systematic deconstruction provides a clear roadmap for the forward synthesis of the target molecule.

Key Synthetic Pathways for the Formation of this compound

The construction of the this compound scaffold can be achieved through several modern synthetic methodologies. These pathways offer varying degrees of efficiency, substrate scope, and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions in Picolinic Acid Synthesis

The Suzuki-Miyaura cross-coupling reaction stands out as the most prominent and widely employed method for the synthesis of 6-aryl-picolinic acids, including this compound. libretexts.orgorganic-chemistry.orggoogle.comsnnu.edu.cn This palladium-catalyzed reaction involves the coupling of an organoboron compound, in this case, (3-benzyloxyphenyl)boronic acid, with a halide or triflate derivative of picolinic acid, typically methyl 6-chloropicolinate. google.com The reaction is usually carried out in the presence of a base and a phosphine (B1218219) ligand. organic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) complex to the picolinate (B1231196) halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.orgdiva-portal.org

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(dppf), while bases such as sodium carbonate, potassium carbonate, or potassium phosphate (B84403) are frequently used. researchgate.net

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. semanticscholar.orgmdpi.com While a specific MCR for the direct synthesis of this compound is not extensively documented, general MCR strategies for the synthesis of highly substituted pyridines are well-established. mdpi.comnih.gov For instance, a one-pot reaction involving an α,β-unsaturated ketone, an active methylene (B1212753) compound, and an ammonia (B1221849) source can lead to the formation of a dihydropyridine (B1217469) ring, which can be subsequently oxidized to the corresponding pyridine. Adapting such a strategy would require the synthesis of a chalcone (B49325) precursor incorporating the 3-benzyloxyphenyl moiety.

Another relevant MCR is the Groebke-Blackburn-Bienaymé reaction, which is a powerful tool for the synthesis of imidazo[1,2-a]pyridines and can be adapted for the synthesis of other substituted pyridines. semanticscholar.org These reactions highlight the potential for developing novel, convergent synthetic routes to this compound and its derivatives.

Classical Organic Synthesis Routes to Picolinic Acid Scaffolds

Classical methods for pyridine synthesis, such as the Kröhnke pyridine synthesis, provide an alternative approach to the 6-aryl-picolinic acid scaffold. researchgate.netwikipedia.orgnih.govresearchgate.net The Kröhnke synthesis typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. wikipedia.orgnih.gov To apply this to the synthesis of this compound, one would need to prepare a suitable α,β-unsaturated ketone bearing the 3-benzyloxyphenyl group.

Another classical approach involves the functionalization of pre-existing pyridine rings. For instance, starting with 6-methylpicolinic acid, one could envision a benzylic bromination followed by a coupling reaction. However, these multi-step sequences are often less efficient than the more modern cross-coupling strategies.

Precursor Chemical Synthesis and Optimization for this compound

The successful synthesis of the target molecule heavily relies on the efficient preparation of its key precursors.

Synthesis of 3-(Benzyloxy)phenylboronic acid: This crucial precursor is typically synthesized from 3-methoxyphenol. The synthesis involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by a metal-halogen exchange and subsequent reaction with a trialkyl borate.

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Benzylation | 3-Methoxyphenol, Benzyl bromide, K₂CO₃ | Acetone, reflux |

| 2 | Bromination | 1-(Benzyloxy)-3-methoxybenzene, NBS | Acetonitrile, room temperature |

| 3 | Borylation | 1-Bromo-3-(benzyloxy)benzene, n-BuLi, Triisopropyl borate | THF, -78 °C to room temperature |

| 4 | Hydrolysis | - | Aqueous acid |

Synthesis of Methyl 6-chloropicolinate: This precursor is commonly prepared from 6-chloropicolinic acid through esterification. The 6-chloropicolinic acid itself can be obtained from 2-picolinic acid via oxidation and subsequent chlorination.

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Esterification | 6-Chloropicolinic acid, Methanol, H₂SO₄ or SOCl₂ | Reflux |

Optimization of these precursor syntheses involves fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reagents to maximize yields and purity.

Purification and Isolation Techniques for this compound

The final step in the synthesis is the purification and isolation of this compound to obtain a product of high purity. Common techniques employed include:

Recrystallization: This is a widely used method for purifying solid organic compounds. libretexts.org The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound.

Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is the method of choice. tandfonline.comgoogleapis.commdpi.com Silica gel is a common stationary phase, and a suitable eluent system (a mixture of polar and non-polar solvents) is used to separate the components based on their differential adsorption to the stationary phase. tandfonline.com

Acid-Base Extraction: Given the carboxylic acid functionality, acid-base extraction can be a useful technique to separate the product from non-acidic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated picolinic acid will move into the aqueous layer, which can then be separated, acidified, and the pure product extracted back into an organic solvent. googleapis.com

The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). mdpi.compensoft.net

Stereoselective Synthesis Approaches for Analogues (if applicable)bocsci.com

While the parent molecule, this compound, is achiral, the synthesis of chiral analogues is a key area of interest for creating compounds with potentially unique biological activities. Stereoselective synthesis can introduce chirality at various positions on the molecule, leading to the formation of enantiomerically enriched or pure compounds.

One potential strategy for inducing chirality is through the asymmetric functionalization of the pyridine ring or its precursors. Although specific examples for this compound are not extensively documented, principles from related systems can be applied. For instance, the use of chiral auxiliaries in reactions involving the picolinic acid core can facilitate the diastereoselective introduction of substituents. These auxiliaries can later be removed to yield the desired chiral products.

Another viable approach is the chiral resolution of a racemic mixture of a derivatized analogue. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid. libretexts.org The differing physical properties of the resulting diastereomers, such as solubility, allow for their separation by techniques like fractional crystallization. libretexts.org Subsequent removal of the resolving agent regenerates the individual enantiomers of the target compound. A similar strategy has been successfully employed in the resolution of 6-phenyl-4-phenylethynyl-1,4-dihydropyridines, which share a substituted pyridine core. nih.gov In this case, diastereomeric esters were formed using a chiral alcohol, which were then separated by selective crystallization or HPLC. nih.gov

Furthermore, modern catalytic asymmetric synthesis methods could be adapted to produce chiral analogues. For example, transition-metal-catalyzed cross-coupling reactions using chiral ligands could enable the enantioselective formation of a C-C bond, potentially at a prochiral center introduced into the picolinic acid backbone. rsc.org

Table 1: Potential Strategies for Stereoselective Synthesis of Analogues

| Approach | Description | Potential Application to Target Scaffold |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. | An optically pure alcohol or amine could be used to form a chiral ester or amide derivative, directing the addition of a substituent to the pyridine ring or side chain. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts of a racemic analogue with a chiral acid or base, followed by separation based on differential solubility. libretexts.org |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other in a chemical reaction. | A transition metal complex with a chiral ligand could be used for the asymmetric hydrogenation of an olefinic precursor or an asymmetric cross-coupling reaction to build the chiral scaffold. rsc.org |

Derivatization Strategies for Structural Modification of 6-(3-Benzyloxyphenyl)picolinic aciddur.ac.uknih.govescholarship.org

The structural modification of this compound can be achieved through the derivatization of its key functional groups: the carboxylic acid, the benzyloxy moiety, and the aromatic rings. These modifications are instrumental in exploring the structure-activity relationships of the compound and in creating new chemical entities with tailored properties.

Modification of the Carboxylic Acid Group:

The carboxylic acid is a prime site for derivatization. Standard coupling reactions can convert it into a wide range of functional groups. thermofisher.com For instance, reaction with various amines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can yield a library of amides. thermofisher.com Similarly, esterification can be accomplished by reacting the acid with different alcohols under acidic conditions or using activating agents. These transformations are generally high-yielding and allow for the introduction of diverse substituents. nih.gov

Table 2: Representative Derivatization Reactions of the Carboxylic Acid Group

| Reagent(s) | Product Functional Group | General Reaction Conditions |

| Amine (R-NH2), EDAC, HOBt | Amide (-CONHR) | Organic solvent (e.g., DMF, DCM), room temperature |

| Alcohol (R-OH), H2SO4 (cat.) | Ester (-COOR) | Reflux in excess alcohol |

| Thionyl chloride (SOCl2), then Amine (R-NH2) | Amide (-CONHR) | Two-step process, typically in an inert solvent |

| Diazomethane (CH2N2) | Methyl Ester (-COOCH3) | Ethereal solution, room temperature |

Modification of the Benzyloxy Group:

The benzyloxy group offers another handle for structural modification. Catalytic hydrogenation (e.g., using Pd/C and H2) can cleave the benzyl ether to yield the corresponding phenol (B47542), 6-(3-hydroxyphenyl)picolinic acid. acs.org This phenolic derivative can then be subjected to a variety of reactions, such as etherification with different alkyl halides or acylation to form esters, thereby introducing a range of substituents at this position.

Functionalization of the Aromatic Rings:

The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents. The pyridine ring is generally less reactive towards electrophilic substitution than benzene. However, directed ortho-metalation strategies could be employed to introduce substituents at specific positions. For instance, ruthenium-catalyzed C-H arylation has been demonstrated for the functionalization of aryl carboxylic acids. nih.gov Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, could be utilized to introduce new aryl or alkynyl groups at halogenated positions of the aromatic rings. researchgate.net For example, a bromo-substituted precursor could be coupled with various boronic acids or terminal alkynes to generate a diverse set of analogues.

Table 3: Potential Derivatization of the Aromatic Core

| Reaction Type | Reagent(s) | Potential Modification Site | Product Type |

| Debenzylation | H2, Pd/C | Benzyloxy group | 6-(3-hydroxyphenyl)picolinic acid |

| Etherification | Alkyl halide (R-X), Base (e.g., K2CO3) | Phenolic hydroxyl (after debenzylation) | 6-(3-alkoxyphenyl)picolinic acid |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Halogenated phenyl or pyridine ring | Biaryl derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Halogenated phenyl or pyridine ring | Aryl-alkynyl derivatives |

These derivatization strategies provide a robust toolbox for the structural modification of this compound, enabling the synthesis of a wide array of analogues for further investigation.

Molecular Target Identification and Biological Modulatory Effects of 6 3 Benzyloxyphenyl Picolinic Acid Preclinical Investigations

In Vitro Biological Screening Methodologies for 6-(3-Benzyloxyphenyl)picolinic acid

An extensive search of scientific literature yielded no specific records of in vitro biological screening assays conducted on this compound. While general methodologies for screening picolinic acid derivatives exist, including antimicrobial and cytotoxicity assays, specific data detailing the application of these methods to this compound are not available in the reviewed sources. Therefore, no data tables on its in vitro biological screening profile can be presented.

Identification of Specific Molecular Targets and Binding Interactions

The identification of specific molecular targets for this compound through preclinical investigations is not documented in the available scientific literature. Research on related picolinic acid compounds suggests potential interactions with metal-dependent enzymes and various receptors, but direct evidence for the specific binding interactions of this compound is absent.

No specific studies detailing the inhibitory or activatory effects of this compound on any enzyme have been found in the public domain. Although derivatives of picolinic acid have been investigated as inhibitors of enzymes like metallo-β-lactamases, specific IC50 or Ki values for this compound are not reported.

There is no information available from receptor ligand binding assays to identify or characterize the interaction of this compound with any specific receptor. Consequently, data regarding its binding affinity (such as Kd or Ki values) or receptor selectivity is not available.

No detailed protein-compound interaction analyses for this compound have been published. Techniques such as X-ray crystallography, NMR spectroscopy, or computational docking studies that would elucidate the binding mode and specific interactions with a protein target have not been reported for this specific compound.

Cellular Modulatory Effects of this compound

Information regarding the effects of this compound on cellular functions or signaling pathways is not present in the reviewed scientific literature.

No studies utilizing cell-based assays to investigate the modulation of specific cellular pathways by this compound could be identified. As a result, there is no data on its effects on cellular processes such as gene expression, protein phosphorylation, or second messenger signaling.

Summary of Findings:

Based on a thorough search of available preclinical research, there is currently a lack of specific published data for this compound across all the requested categories of investigation. The absence of this information makes it impossible to provide detailed research findings or to generate the requested data tables.

Gene Expression and Proteomic Profiling in Response to this compound

Detailed studies on the effects of this compound on gene expression and proteomic profiles are not currently available in the public domain. While research on other picolinic acid derivatives has explored their impact on cellular processes, specific data regarding the transcriptional and translational changes induced by this compound remains to be elucidated. Techniques such as RNA sequencing and mass spectrometry-based proteomics would be instrumental in identifying the genes and proteins that are differentially expressed upon treatment with this compound, thereby offering insights into its mechanism of action.

Subcellular Localization and Trafficking Studies

Information regarding the subcellular localization and trafficking of this compound is not documented in published scientific literature. Understanding the distribution of this compound within the cell is crucial for identifying its molecular targets and understanding its biological effects. Future studies employing methods like fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical detection could shed light on which organelles or cellular compartments it accumulates in.

In Vivo Mechanistic Investigations in Animal Models (excluding human clinical efficacy/safety)

Elucidation of Biological Pathways in Model Organisms

There are no specific in vivo studies in animal models that delineate the biological pathways modulated by this compound. While picolinic acid, in general, is known to be a metabolite of the kynurenine (B1673888) pathway, the specific in vivo mechanistic actions of the 6-(3-benzyloxyphenyl) derivative have not been investigated. nih.govsemanticscholar.orgwikipedia.org Such studies would be essential to understand its physiological and potential pharmacological effects in a whole-organism context.

Phenotypic Characterization in Animal Models Attributable to Molecular Modulation

As there are no in vivo studies, there is no information available on the phenotypic characteristics in animal models that can be attributed to the molecular modulation by this compound. The use of various animal models would be necessary to observe any physiological or behavioral changes resulting from the administration of this compound. nih.govnih.gov

Comparative Analysis of Biological Activities with Related Picolinic Acid Derivatives

A direct comparative analysis of the biological activities of this compound with other related picolinic acid derivatives is not available in the scientific literature. While numerous studies have investigated the biological properties of various picolinic acid derivatives, including their roles as herbicides, fungicides, and potential therapeutics, a specific comparison involving this compound is absent. dovepress.commdpi.com Such a comparative study would be valuable for understanding the structure-activity relationships within this class of compounds.

Below is a table of some picolinic acid derivatives and their documented biological activities, which could serve as a reference for the type of information that is needed for a comprehensive comparative analysis.

| Compound Name | Biological Activity/Target |

| Picolinic acid | Antiviral, immunomodulator, zinc ion transport. drugbank.com |

| 3-Hydroxypicolinic acid | Used as a matrix for nucleotides in MALDI mass spectrometry. wikipedia.org |

| 3,6-Dichloropicolinic acid | Herbicide, pesticide, plant growth regulator. |

| 6-(Carboxymethyl)picolinic acid | Inhibition of metallo-β-lactamases. nih.gov |

| 6-((Methylsulfonyl)methyl)picolinic acid | Inhibition of metallo-β-lactamases. nih.gov |

| N-(4-chloro-3-methoxyphenyl)-2-picolinamide | mGlu4 positive allosteric modulator. nih.gov |

Preclinical Pharmacokinetic and Metabolic Profiling of 6 3 Benzyloxyphenyl Picolinic Acid

In Vitro Absorption and Distribution Studies (e.g., Caco-2 permeability, plasma protein binding)

In vitro absorption and distribution studies are fundamental in early drug discovery to predict how a compound might behave in a biological system. These assays provide initial insights into a drug's potential for oral absorption and its distribution within the bloodstream.

One of the key assays to assess a compound's potential for oral absorption is the Caco-2 permeability assay. Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized intestinal epithelial cells that form tight junctions, mimicking the intestinal barrier. The permeability of a test compound across this cell monolayer is a strong indicator of its potential for absorption in the human intestine.

Another critical parameter determined in vitro is plasma protein binding (PPB). The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active and available to be cleared from the body. High plasma protein binding can affect a drug's pharmacokinetic profile.

Table 1: Representative In Vitro Absorption and Distribution Data

| Parameter | Assay | Typical Data Generated |

| Intestinal Permeability | Caco-2 Permeability Assay | Apparent Permeability Coefficient (Papp) |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Percentage of Compound Bound to Plasma Proteins |

No specific Caco-2 permeability or plasma protein binding data for 6-(3-Benzyloxyphenyl)picolinic acid was found in the public domain.

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes/Hepatocytes (non-human origin)

In vitro metabolism studies are crucial for predicting the metabolic fate of a drug candidate in the body. These studies typically utilize subcellular fractions, such as hepatic microsomes, or whole cells, like hepatocytes, from various non-human species (e.g., rat, mouse, dog, monkey) to model and predict human metabolism.

Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. Incubating a compound with hepatic microsomes allows for the determination of its metabolic stability, usually expressed as half-life (t½) or intrinsic clearance (CLint).

Hepatocytes, being whole liver cells, contain a broader range of both phase I and phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolism. These studies are instrumental in identifying the major metabolites of a drug candidate, which is essential for understanding its clearance pathways and for identifying any potentially active or toxic metabolites.

Table 2: Representative In Vitro Metabolic Stability Data

| Test System | Species | Parameter | Typical Value |

| Hepatic Microsomes | Rat | Half-life (t½) | (minutes) |

| Hepatocytes | Mouse | Intrinsic Clearance (CLint) | (µL/min/mg protein) |

Specific data on the in vitro metabolic stability and metabolite identification of this compound in non-human hepatic microsomes or hepatocytes is not publicly available.

In Vivo Pharmacokinetic Characterization in Animal Models (e.g., rodents, non-human primates)

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. Rodents (mice and rats) are commonly used in early studies, with non-human primates sometimes used in later stages to provide data that is more predictive of human pharmacokinetics.

Absorption and Bioavailability in Animal Models

These studies determine the rate and extent to which a drug is absorbed into the systemic circulation after administration. Bioavailability (F), a key parameter, represents the fraction of an administered dose that reaches the systemic circulation unchanged. It is a critical factor in determining the appropriate route of administration and dosage for further studies.

Distribution Profile Across Animal Tissues

Understanding how a drug distributes into various tissues and organs is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies involve analyzing the concentration of the drug in different tissues at various time points after administration. This helps to identify target tissues and any potential for accumulation.

Metabolic Clearance Pathways in Animal Models

In vivo studies confirm the metabolic pathways identified in in vitro assays and can reveal other clearance mechanisms. By analyzing plasma, urine, and feces, researchers can identify and quantify the major metabolites and determine the primary routes of metabolism in a living organism.

Excretion Routes in Animal Models

Table 3: Representative In Vivo Pharmacokinetic Parameters in Animal Models

| Species | Parameter | Route of Administration | Typical Value |

| Rat | Bioavailability (F) | Oral | (%) |

| Mouse | Volume of Distribution (Vd) | Intravenous | (L/kg) |

| Rat | Clearance (CL) | Intravenous | (mL/min/kg) |

| Mouse | Elimination Half-life (t½) | Intravenous | (hours) |

No specific in vivo pharmacokinetic data for this compound in any animal models was found in publicly available sources.

Influence of Structural Modifications on Preclinical Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of a drug candidate is a critical determinant of its potential for successful clinical development. For novel compounds such as this compound, understanding how structural modifications impact key pharmacokinetic parameters—including clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%)—is paramount. While specific preclinical pharmacokinetic data for this compound is not extensively available in the public domain, the influence of structural modifications can be inferred from studies on related chemical scaffolds, such as 6-aryl-picolinic acids and compounds containing a benzyloxy moiety.

The nature of the aryl group at the 6-position of the picolinic acid core is a key area for structural modification to optimize pharmacokinetic properties. Variations in the substitution pattern on this phenyl ring can significantly alter the compound's lipophilicity, a crucial factor governing its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Permeability: The addition of lipophilic or hydrophilic functional groups to the phenyl ring directly impacts the molecule's partition coefficient (logP). Increased lipophilicity can enhance membrane permeability, potentially leading to improved oral absorption. However, excessively high lipophilicity can result in increased plasma protein binding and sequestration into tissues, which may affect the free drug concentration and volume of distribution.

Metabolic Stability: The substitution pattern on the aryl ring can influence the compound's susceptibility to metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes. Introducing electron-withdrawing groups, for instance, can sometimes block sites of metabolism, thereby reducing clearance and prolonging the half-life. Conversely, certain substituents may introduce new metabolic soft spots, leading to more rapid clearance.

The picolinic acid scaffold itself offers opportunities for structural alterations that can modulate pharmacokinetic behavior.

Carboxylic Acid Group: The carboxylic acid function is a key determinant of the compound's physicochemical properties, including its acidity (pKa) and solubility. Esterification of the carboxylic acid to form a prodrug can be a strategy to enhance oral bioavailability by increasing lipophilicity and masking the polar carboxylic acid group during absorption. These ester prodrugs are then designed to be hydrolyzed in vivo to release the active carboxylic acid.

Pyridine (B92270) Ring Substitutions: Modifications to the pyridine ring, such as the introduction of halogen atoms or small alkyl groups, can influence both the electronic properties and the metabolic stability of the molecule. Such substitutions can alter the interaction of the compound with metabolic enzymes and transporters, thereby affecting its clearance and distribution.

Flexibility and Conformation: The flexibility of the ether linkage in the benzyloxy group allows the molecule to adopt various conformations, which can influence its binding to plasma proteins and metabolic enzymes.

Metabolic Lability: The benzylic position can be susceptible to oxidative metabolism. Modifications to the benzyl (B1604629) group, such as the introduction of substituents on the phenyl ring, can alter its metabolic stability. For instance, the presence of electron-withdrawing or sterically hindering groups on the benzyl ring could potentially slow down metabolism at this site.

To illustrate the potential impact of these structural modifications, the following table presents hypothetical preclinical pharmacokinetic data for a series of analogs of this compound. This data is intended for illustrative purposes to demonstrate the principles discussed, as specific data for these exact compounds is not publicly available.

| Compound | Modification | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) | Oral Bioavailability (F%) |

| Parent | This compound | 20 | 1.5 | 3.5 | 40 |

| Analog A | Addition of a fluoro group to the 4'-position of the benzyl ring | 15 | 1.6 | 5.1 | 45 |

| Analog B | Methyl ester of the carboxylic acid | 18 | 2.0 | 5.3 | 65 |

| Analog C | Replacement of the 3-benzyloxy with a 4-benzyloxy group | 25 | 1.4 | 2.6 | 35 |

| Analog D | Addition of a chloro group to the 4-position of the picolinic acid ring | 12 | 1.8 | 7.2 | 50 |

Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of this compound and its Analogs.

The hypothetical data in Table 1 suggests that:

Analog A: The introduction of a fluoro group, which can block a potential site of metabolism, leads to a decrease in clearance and a corresponding increase in half-life and bioavailability.

Analog B: The ester prodrug strategy significantly enhances oral bioavailability by improving absorption, while the clearance of the parent compound upon in vivo hydrolysis remains similar.

Analog C: A positional change of the benzyloxy group might expose the molecule to different metabolic pathways, potentially increasing clearance and reducing half-life and bioavailability.

Analog D: Substitution on the picolinic acid ring with a chloro group could sterically hinder access to metabolic enzymes, resulting in lower clearance and a longer half-life.

Structural Activity Relationship Sar Investigations and Rational Compound Design for 6 3 Benzyloxyphenyl Picolinic Acid

Design and Synthesis of 6-(3-Benzyloxyphenyl)picolinic acid Analogues

The design and synthesis of analogues of this compound are guided by the need to explore the chemical space around the lead compound. This allows for a comprehensive understanding of how modifications to its core structure influence its biological profile. Synthetic strategies often involve multi-step sequences to introduce diverse substituents and functional groups.

A common approach to synthesizing these analogues involves the coupling of a substituted picolinic acid core with various benzyloxyphenyl derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are frequently employed to form the C-C bond between the pyridine (B92270) and phenyl rings. researchgate.net The synthesis of the picolinic acid moiety itself can be achieved through the oxidation of the corresponding methylpyridine. wikipedia.org

The synthesis of various substituted picolinic acids often starts from commercially available materials like 2-bromo-3-methylpyridine (B184072) or 3-methylpicolinic acid. google.com For example, 6-(methoxycarbonyl)picolinic acid can be synthesized and used as a key intermediate. bldpharm.com The benzyloxyphenyl portion can be prepared through reactions like the Ullmann coupling, where a phenol (B47542) is reacted with an aryl halide. mdpi.com For example, 3-(benzyloxy)aniline can be used as a starting material for introducing the benzyloxyphenyl moiety. nih.gov

Evaluation of Structural Moieties Critical for Biological Activity

The biological activity of this compound is intrinsically linked to its specific structural features. Understanding the contribution of each moiety is essential for rational drug design.

The benzyloxyphenyl group plays a significant role in the molecule's interaction with its biological target. The benzyl (B1604629) group can introduce steric bulk and influence the compound's solubility and reactivity. The position of the benzyloxy group on the phenyl ring is also critical. The meta-substitution pattern, as seen in this compound, dictates a specific spatial arrangement of the molecule, which can be crucial for optimal binding to a target protein. The ether linkage provides a degree of conformational flexibility, allowing the phenyl and benzyl groups to adopt various orientations.

The picolinic acid core, which is a pyridine-2-carboxylic acid, is a key pharmacophore. wikipedia.org The nitrogen atom in the pyridine ring and the adjacent carboxylic acid group can act as a bidentate chelating agent for metal ions, which can be crucial for the inhibition of metalloenzymes. wikipedia.orgresearchgate.netnih.gov The picolinic acid moiety is a known metabolite of tryptophan and has been implicated in various physiological processes. hmdb.canih.gov The arrangement of the nitrogen and carboxylate groups allows for specific hydrogen bonding and electrostatic interactions with receptor sites. researchgate.net

Systematic variation of substituents on both the picolinic acid and the benzyloxyphenyl rings is a cornerstone of SAR studies. The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological activity.

For instance, introducing electron-withdrawing or electron-donating groups to the phenyl ring can significantly alter the compound's potency. nih.gov The addition of fluorine atoms, a common strategy in medicinal chemistry, can enhance properties like metabolic stability and binding affinity. nih.gov Similarly, modifications to the picolinic acid ring, such as the introduction of hydroxyl or other groups, can influence the molecule's interaction with its target. nih.gov Studies on related picolinic acid derivatives have shown that even small changes, like the position of a substituent, can have a profound impact on activity. mdpi.com

The following table summarizes the impact of different substituents on the activity of related picolinic acid analogues:

| Compound/Analog | Substituent | Effect on Activity | Reference |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives | Aryl substituents on pyrazole | Positions of substituents on the phenyl fragments are related to root growth inhibitory activity. | mdpi.com |

| Dipicolinic acid derivatives | Substituents at the 4-position | Most derivatives showed a significant loss in activity compared to the unsubstituted parent compound, indicating the importance of both carboxylate groups for inhibition. | nih.gov |

| Ir(ppz)2(LX) complexes | Picolinic acid, 3-hydroxypicolinic acid | Ancillary ligands influenced the photophysical properties of the complexes. | bohrium.com |

| α-Ketooxazole Inhibitors | 4-phenoxyphenethyl and 4-(phenoxymethyl)phenethyl C2 acyl side chains | These side chains were among the least and next most effective members of the series, respectively. | nih.gov |

Ligand Efficiency and Lipophilic Efficiency Assessments

In the process of drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics used to assess the quality of a compound. gardp.orgsciforschenonline.org

Ligand Efficiency (LE) relates the binding affinity of a molecule to its size (number of heavy atoms). A higher LE value is desirable as it indicates that the molecule is achieving high affinity with a relatively small number of atoms.

Lipophilic Efficiency (LLE) , also known as ligand-lipophilicity efficiency, is the difference between the negative logarithm of potency (pIC50 or pKi) and the logarithm of the partition coefficient (logP or logD). gardp.orgsciforschenonline.org It provides a measure of how effectively a compound's lipophilicity is translated into binding affinity. A higher LLE suggests that the potency is not solely driven by non-specific hydrophobic interactions, which can lead to off-target effects. sciforschenonline.org

For analogues of this compound, these metrics are used to guide the optimization process. By calculating and comparing the LE and LLE of different analogues, researchers can identify which modifications are most effective at improving potency without excessively increasing molecular size or lipophilicity. escholarship.org

Conformational Analysis and Its Implications for SAR

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis of this compound and its analogues helps to understand how the molecule can orient itself to bind to its target.

The flexibility of the ether linkage in the benzyloxyphenyl moiety and the rotational freedom around the C-C bond connecting the two aromatic rings allow the molecule to adopt a range of conformations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and identify the most stable ones. chemrxiv.org These computational studies can be complemented by experimental techniques like NMR spectroscopy to understand the conformational preferences in solution. chemrxiv.org

Understanding the preferred conformations can provide insights into the bioactive conformation, which is the specific shape the molecule adopts when it binds to its target. This knowledge is invaluable for rational drug design, as it allows for the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity.

Theoretical and Computational Chemistry Analyses of 6 3 Benzyloxyphenyl Picolinic Acid

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "6-(3-Benzyloxyphenyl)picolinic acid," docking studies would be instrumental in identifying potential biological targets and elucidating the binding interactions at the molecular level.

A hypothetical molecular docking study of "this compound" against a relevant biological target, such as a metallo-β-lactamase or a protein involved in cell signaling, would likely reveal key interactions. The picolinic acid moiety is known to chelate metal ions, suggesting that enzymes with metal cofactors could be potential targets. The benzyloxyphenyl group would likely engage in hydrophobic and aromatic stacking interactions within the binding pocket. The binding energy and the specific interactions observed would provide a rational basis for its potential biological activity and guide further optimization of the compound's structure. For example, studies on similar compounds have shown binding affinities in the range of -7 to -10 kcal/mol, indicating strong interactions with their respective targets. tandfonline.comjst.go.jp

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide detailed information about the electronic structure and geometry of a molecule. These calculations are fundamental to understanding a molecule's reactivity, stability, and spectroscopic properties.

For "this compound," DFT calculations would typically be performed using a basis set such as B3LYP/6-311++G(d,p) to obtain an optimized molecular geometry. researchgate.netacs.org These calculations yield important parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr

A lower HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.trajchem-a.com For "this compound," the HOMO is likely to be localized on the electron-rich benzyloxyphenyl ring, while the LUMO may be distributed over the electron-deficient picolinic acid ring. researchgate.net The energy gap would provide insights into its potential to participate in chemical reactions. For similar aromatic carboxylic acids, HOMO-LUMO gaps are typically in the range of 3-4 eV. nih.gov A relatively large energy gap would suggest high chemical stability. dergipark.org.tr

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.2 | Indicates the electron-donating ability. |

| LUMO Energy | -2.5 | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.7 | Suggests good chemical stability and moderate reactivity. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. dergipark.org.trajchem-a.com The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For "this compound," the MEP analysis would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, making these sites prone to interaction with electrophiles or metal ions. ajchem-a.com The regions around the hydrogen atoms would exhibit positive potential (blue). This analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to assess the stability of the docked complex and to study the conformational changes that may occur upon binding. researchgate.netchemrxiv.org

An MD simulation of "this compound" bound to a target protein would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation would then calculate the trajectories of all atoms over a period of nanoseconds. Analysis of these trajectories can reveal the stability of the binding pose, the flexibility of the ligand and the protein, and the key interactions that are maintained throughout the simulation. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated to quantify the stability and flexibility of the system. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. chitkara.edu.inscispace.com These models are used to predict the activity of new compounds and to identify the key structural features that influence activity.

To develop a QSAR model for a series of compounds including "this compound," a dataset of molecules with known biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed activity. chitkara.edu.in

For instance, a QSAR study on picolinic acid derivatives might reveal that electronic parameters, such as the energy of the LUMO, and topological parameters are important for their antimicrobial activity. chitkara.edu.in The resulting QSAR model could then be used to predict the activity of "this compound" and to design new derivatives with potentially improved activity.

In Silico Prediction of Preclinical Pharmacokinetic Properties (e.g., ADME prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery to assess the drug-likeness of a compound. Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. jst.go.jp

For "this compound," ADME prediction tools would calculate various physicochemical properties, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. These properties would then be used to predict its pharmacokinetic behavior. For example, a high molecular weight or a high number of hydrogen bond donors/acceptors might suggest poor oral absorption. The presence of the benzyloxy group might make the compound susceptible to metabolic cleavage.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication |

| Molecular Weight | 305.33 g/mol | Within the range for good oral bioavailability. |

| LogP | ~3.5 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 | Favorable for oral absorption. |

| Hydrogen Bond Acceptors | 4 | Within the acceptable range. |

| Polar Surface Area | ~60 Ų | Suggests good cell permeability. |

These in silico predictions provide a valuable preliminary assessment of the compound's potential as a drug candidate and can help prioritize compounds for further experimental testing.

Lack of Specific Research Data Hinders Detailed Analysis of this compound

Methodologies for the analysis of similar compounds suggest that a combination of spectroscopic and chromatographic techniques would be employed for the characterization and quantification of this compound. However, without access to specific studies on this compound, a detailed, data-driven article with interactive tables and in-depth research findings cannot be accurately generated.

General approaches to the analysis of picolinic acid derivatives involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular structure, Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns, and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and conjugated systems. High-Performance Liquid Chromatography (HPLC) is a common method for the separation and purity assessment of such compounds. While the principles of these techniques are well-established, their specific application and the resulting data for this compound remain undocumented in the searched scientific literature.

Due to the lack of specific data, it is not possible to construct the requested article with the required level of detail and scientific accuracy. Further research and publication of the analytical characterization of this compound are needed to enable a comprehensive review.

Advanced Analytical Methodologies for 6 3 Benzyloxyphenyl Picolinic Acid Characterization and Quantification in Research Matrices

Chromatographic Separation and Purity Assessment

Chiral Chromatography for Enantiomeric Purity (if applicable)

The applicability of chiral chromatography is predicated on the existence of stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. libretexts.orglibretexts.org A molecule must possess a chiral center, such as a carbon atom bonded to four different substituents, to exhibit enantiomerism.

Based on the chemical name, 6-(3-Benzyloxyphenyl)picolinic acid, the structure consists of a picolinic acid core with a 3-benzyloxyphenyl group attached at the 6-position of the pyridine (B92270) ring. An examination of this structure reveals the absence of any chiral centers. Therefore, the molecule is achiral and does not exist as enantiomers. Consequently, chiral chromatography for the determination of enantiomeric purity is not applicable to this specific compound.

Should a derivative of this compound be synthesized that introduces a chiral center, a range of chiral separation techniques could be employed. libretexts.orglibretexts.org These methods typically involve the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or the formation of diastereomers by reacting the analyte with a chiral derivatizing agent. libretexts.orgnih.govacs.org

Solid-State Characterization (e.g., X-ray Diffraction, Crystal Structures)

The solid-state properties of a compound, including its crystal structure and potential for polymorphism, are critical for its development, as they influence factors like solubility, stability, and bioavailability. Recent studies have highlighted the importance of understanding the solid-state behavior of picolinic acid derivatives through techniques like single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD). nih.govmdpi.comresearchgate.netresearchgate.net

A 2025 study on picolinic acid derivatives demonstrated that single-crystal X-ray diffraction is a powerful tool for determining their three-dimensional structures. nih.govresearchgate.net This analysis reveals detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For picolinic acid derivatives, it was found that even small changes in substituents on the pyridine ring can lead to significant conformational changes in the benzyl (B1604629) ring's orientation. nih.govresearchgate.net

The crystal packing is governed by a balance of intermolecular interactions, such as π-stacking and other weak non-bonding contacts, which can be analyzed using tools like Hirshfeld surface analysis. nih.govresearchgate.net Polymorphism, the ability of a compound to exist in more than one crystal form, is another important aspect of solid-state characterization. nih.gov Different polymorphs can have distinct physical properties. Studies on picolinic acid itself have identified different polymorphic forms depending on the crystallization solvent and temperature. mdpi.com

While the specific crystal structure of this compound is not detailed in the reviewed literature, analysis of related picolinic acid derivatives provides insight into the expected structural features. The table below summarizes crystallographic data for a related picolinic acid derivative.

Table of Crystallographic Data for a Picolinic Acid Derivative Data adapted from studies on picolinic acid derivatives. nih.govuky.edu

| Parameter | Value (Example: Dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate) uky.edu |

| Chemical Formula | C₆H₃NO₇S²⁻ · 2K⁺ · H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.12 Å, b = 10.55 Å, c = 16.21 Å, β = 98.5° |

| Volume | 1204 ų |

| Key Interactions | O-H···O hydrogen bonds, C-H···O interactions, π-π stacking |

Future Directions and Emerging Research Perspectives for 6 3 Benzyloxyphenyl Picolinic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of 6-(3-benzyloxyphenyl)picolinic acid and its analogs is an area ripe for innovation. While classical methods provide access to the core structure, future efforts will likely focus on improving efficiency, scalability, and diversification of the molecular framework. Modern synthetic strategies such as C-H activation, novel cross-coupling reactions, and high-throughput synthesis are set to play a pivotal role.

Research has demonstrated the use of palladium-catalyzed C-H activation for the direct arylation of picolinamide (B142947) derivatives, offering a streamlined route to 6-aryl picolinic acid structures. whiterose.ac.uk Another promising approach involves the use of novel heterogeneous catalysts, such as the metal-organic framework UiO-66(Zr)-N(CH₂PO₃H₂)₂, which has been successfully employed in the multi-component synthesis of picolinate (B1231196) and picolinic acid derivatives under mild conditions. nih.gov These methods stand in contrast to more traditional syntheses which may involve harsher conditions or multi-step procedures.

The functionalization of the picolinic acid ring system can also be achieved through various other modern organic reactions. The development of compound libraries, essential for high-throughput screening, can be accelerated by employing techniques like rhodium-catalyzed carbenoid chemistry in reaction arrays to produce a diverse set of chemical probes efficiently. whiterose.ac.uk

Table 1: Overview of Synthetic Methodologies for Picolinic Acid Derivatives

| Methodology | Description | Key Reagents/Catalysts | Potential Advantage | Reference(s) |

| Palladium-Catalyzed C-H Arylation | Direct coupling of an aryl group to the picolinic acid core via C-H bond activation. | Pd(OAc)₂, Ag₂CO₃ | High atom economy, reduced pre-functionalization steps. | whiterose.ac.uk |

| Heterogeneous Catalysis | Multi-component reaction to form the picolinic acid ring system using a reusable catalyst. | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Mild reaction conditions, catalyst recyclability, high efficiency. | nih.gov |

| Cross-Coupling Reactions | Reactions like Ullmann and Buchwald-Hartwig to form complex molecules from pre-functionalized precursors. | Copper or Palladium catalysts | Versatility in creating complex, star-shaped molecules. | researchgate.net |

| One-Pot Synthesis | Condensation reaction to produce 6-aryl picolinic acids from simple starting materials in a single step. | Sulfuric acid | Procedural simplicity, time and resource efficiency. | smolecule.com |

| High-Throughput Parallel Synthesis | Use of reaction arrays to rapidly generate a large library of diverse compounds. | Rhodium catalysts | Rapid library generation for screening purposes. | whiterose.ac.uk |

Discovery of Uncharted Biological Activities and Molecular Pathways

Picolinic acid, an endogenous metabolite of L-tryptophan, is known to possess a range of biological effects, including neuroprotective, immunological, and anti-proliferative activities. nih.gov Derivatives of this core structure have shown a broad spectrum of potential therapeutic applications, suggesting that this compound could interact with numerous, potentially uncharacterized, biological pathways.

A significant area of emerging research is the development of picolinic acid derivatives as inhibitors of metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded MBL (VIM-2). nih.govnih.govacs.org These enzymes confer antibiotic resistance to pathogenic bacteria, and their inhibition can restore the efficacy of carbapenems and other β-lactam antibiotics. nih.govacs.org The mechanism often involves the chelation of essential zinc ions in the enzyme's active site. nih.gov

Beyond antimicrobial applications, various picolinic acid derivatives have demonstrated other specific biological activities. Certain analogs exhibit potential as antifungal and anticancer agents, while others function as synthetic auxin herbicides. smolecule.commdpi.com The molecular pathways implicated are diverse, ranging from the disruption of viral replication through binding to zinc finger proteins to the modulation of G-protein coupled receptors, such as the kappa opioid receptor. nih.gov Furthermore, picolinic acid is involved in tryptophan metabolism and inflammatory responses, with the ability to induce key chemokines. mdpi.comhmdb.ca

Table 2: Investigated Biological Activities of Picolinic Acid Scaffolds

| Biological Activity | Molecular Target / Pathway | Example Compound Class | Reference(s) |

| Antibiotic Potentiation | Metallo-β-Lactamases (NDM-1, VIM-2) | Dipicolinic acid derivatives, Picolinic acid-NOTA conjugates | nih.govnih.govacs.org |

| Antimicrobial | General (e.g., S. aureus, C. albicans) | Picolinic acid and its salts | pan.olsztyn.pl |

| Antiviral / Antiparasitic | Zinc Finger Proteins | 5-(3-Chlorophenyl)picolinic acid | |

| Herbicidal | Synthetic Auxin Pathway | 4-Amino-6-(5-aryl-1-pyrazolyl)-picolinic acids | mdpi.comresearchgate.net |

| Anticancer | Cell Proliferation Pathways, DNA Cleavage | Picolinate metal complexes | smolecule.comresearchgate.net |

| Neuromodulation | Kappa Opioid Receptors | N-substituted piperazine (B1678402) picolinamide analogues | nih.gov |

| Immunomodulation | Tryptophan catabolism, Chemokine induction (MIP-1α/β) | Picolinic acid | nih.govhmdb.ca |

Integration with Advanced High-Throughput Screening Technologies

High-Throughput Screening (HTS) is a powerful technology that enables the rapid assessment of large numbers of chemical compounds for a specific biological activity. The integration of HTS with the diverse synthetic possibilities of the this compound scaffold is a key future direction. The creation of diverse compound libraries through parallel synthesis techniques is the first step in this process. whiterose.ac.uk

By generating libraries where the core picolinic acid structure is systematically decorated with different functional groups, researchers can perform large-scale screening campaigns to identify hit compounds for a wide array of biological targets. For example, libraries of picolinic acid derivatives can be screened against panels of drug-resistant bacteria, various cancer cell lines, or specific enzymes and receptors. jst.go.jp

HTS-compatible functional assays, such as the [³⁵S]GTPγS binding assay used to identify opioid receptor antagonists, are crucial for this approach. nih.gov This method allows for the efficient testing of thousands of compounds for their ability to modulate G-protein coupled receptor activity. The combination of efficient, high-throughput synthesis and robust screening assays will accelerate the discovery of novel biological functions and potential therapeutic leads based on the this compound scaffold.

Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies

To fully understand the biological effects and mechanisms of action of this compound and its derivatives, the use of advanced and targeted research models is essential.

In Vitro Models

A wide range of in vitro systems can be employed for detailed mechanistic studies. For assessing antimicrobial potential, assays include the microbroth dilution method to determine Minimum Inhibitory Concentrations (MICs) against bacterial and fungal panels. pan.olsztyn.pl To investigate specific mechanisms like MBL inhibition, studies utilize purified recombinant enzymes (e.g., NDM-1, VIM-2) to determine inhibition constants (IC₅₀, Kᵢ) and selectivity profiles against other human metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govacs.org Cell-based assays are critical for evaluating effects in a more biological context, such as using Vero E6 cells for antiviral testing or various cancer cell lines (e.g., MCF-7) for cytotoxicity and anti-proliferative studies. nih.gov The MTT assay is commonly used to assess effects on the viability of normal cell lines, such as human skin fibroblasts, to gauge preliminary safety. pan.olsztyn.pl

Table 3: Advanced In Vitro Models for Mechanistic Elucidation

| Model Type | Specific Example | Purpose | Reference(s) |

| Enzymatic Assays | Purified Metallo-β-Lactamases (NDM-1, VIM-2) | Determine inhibition kinetics and selectivity. | nih.govacs.org |

| Cell-Based Assays | Human Cancer Cell Lines (e.g., MCF-7) | Evaluate anti-proliferative and cytotoxic activity. | nih.gov |

| Viral Host Cells (e.g., Vero E6) | Test for antiviral efficacy (e.g., against SARS-CoV-2). | ||

| Human Fibroblasts (MTT Assay) | Assess general cytotoxicity and biocompatibility. | pan.olsztyn.pl | |

| Receptor Binding Assays | Cell membranes expressing opioid receptors ([³⁵S]GTPγS) | Measure functional antagonism/agonism at GPCRs. | nih.gov |

| Plant-Based Assays | Arabidopsis thaliana root growth inhibition | Screen for herbicidal activity. | mdpi.com |

| Biophysical Assays | Calf Thymus DNA (CT-DNA) binding studies | Investigate DNA interaction and cleavage potential. | researchgate.net |

***In Vivo* Models**

Following promising in vitro data, in vivo models are indispensable for evaluating the efficacy and physiological effects of new compounds. For infectious diseases, a murine thigh infection model using MBL-producing bacteria can demonstrate a compound's ability to restore antibiotic efficacy in a living system. acs.org For central nervous system effects, rodent models are used to assess motor coordination and locomotor activity. mdpi.com The chronic constriction injury (CCI) rat model is a standard for investigating potential treatments for neuropathic pain. mdpi.com For herbicidal applications, post-emergence tests on whole weeds like Amaranthus retroflexus provide practical efficacy data. researchgate.net These animal models are crucial for bridging the gap between initial discovery and potential clinical or agricultural application.

Computational Chemistry in Guiding Future Research

Computational chemistry and molecular modeling have become indispensable tools for modern drug discovery and chemical research. These methods can provide deep insights into the properties of this compound and guide the rational design of new derivatives with enhanced activity and selectivity.

Density Functional Theory (DFT) is frequently used to calculate the fundamental properties of picolinic acid derivatives, including their optimized 3D geometry, electronic structure (e.g., HOMO-LUMO energy gaps), and vibrational frequencies. researchgate.netresearchgate.net This information helps in understanding the molecule's intrinsic reactivity and stability.

Molecular docking is a powerful technique used to predict how a ligand, such as a picolinic acid derivative, might bind to the active site of a biological target like an enzyme or receptor. acs.orgjst.go.jpnih.gov By simulating the interactions, researchers can prioritize which compounds to synthesize and identify key binding interactions that could be optimized. For instance, docking studies have been used to visualize how picolinic acid-based inhibitors interact with the zinc ions in the active site of NDM-1. acs.org

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. tandfonline.com Additionally, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities, further aiding in the design of more potent molecules. tandfonline.com

Table 4: Applications of Computational Chemistry in Picolinic Acid Research

| Computational Method | Application | Insights Gained | Reference(s) |

| Density Functional Theory (DFT) | Calculation of molecular structure and electronic properties. | Optimized geometry, bond lengths/angles, HOMO-LUMO gap, electrostatic potential. | researchgate.netresearchgate.net |

| Molecular Docking | Prediction of binding mode in a protein's active site. | Identification of key binding interactions, prioritization of synthetic targets. | acs.orgjst.go.jpnih.gov |

| Molecular Dynamics (MD) Simulation | Analysis of the stability and dynamics of ligand-protein complexes. | Stability of binding pose, conformational changes over time. | acs.orgtandfonline.com |

| QSAR | Development of models correlating structure with activity. | Prediction of activity for unsynthesized compounds, design guidance. | tandfonline.com |

Potential Applications as Research Probes or Chemical Biology Tools

The inherent properties of the picolinic acid scaffold, particularly its ability to chelate metals and its synthetically tractable nature, make it an excellent starting point for the development of chemical probes and tools for chemical biology. nih.gov These tools are designed not as therapeutics but as agents to study and visualize biological processes.

A prime example is the development of fluorescent probes. By conjugating the picolinic acid moiety to a fluorophore, researchers have created probes that can selectively detect metal ions like Cu²⁺ in living cells. rsc.org The picolinamide or picolinate structure acts as the recognition unit, and its binding to the target ion modulates the fluorescence output, allowing for real-time imaging. rsc.org

This concept can be expanded significantly. The this compound scaffold could be functionalized with:

Biotin tags to create affinity-based probes for "pull-down" experiments to identify and isolate the protein targets of the molecule.

Photo-affinity labels that, upon UV irradiation, can covalently bind to their target protein, enabling unambiguous target identification.

Radiolabels (e.g., ¹¹C, ¹⁸F) to generate Positron Emission Tomography (PET) tracers for non-invasive imaging of targets like receptors or enzymes in vivo.

MRI contrast agents by creating stable complexes with paramagnetic metal ions like Gadolinium (Gd³⁺), potentially for early-stage disease detection. iitg.ac.in

The development of highly potent and selective inhibitors, such as those targeting MBLs or specific receptors, also provides the scientific community with valuable pharmacological tools to probe the function of these proteins in complex biological systems. nih.govnih.gov

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Boronic ester coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | >97% purity (GC) | |

| Sulfonylation | Methylsulfonyl chloride, TEA, CH₂Cl₂ | 60-75% yield |

Basic: How is the compound characterized for purity and structural confirmation?

Answer:

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

- Chromatography : Reverse-phase HPLC or GC ensures purity (>97% by GC for intermediates) .

Advanced: What are the known biological targets or mechanisms of action for this compound?

Answer:

Picolinic acid derivatives modulate immune and enzymatic pathways:

Q. Table 2: Mechanistic Comparisons

| Derivative | Target | Biological Effect | Reference |

|---|---|---|---|

| 6-(3-Benzyloxyphenyl) analog | IDO, Zinc binding | Immunomodulation | |

| 3-Bromo-6-methyl analog | Enzymatic pathways | Antiviral activity |

Advanced: How do structural modifications impact bioactivity compared to other picolinic acid derivatives?

Answer:

Substituents dictate solubility, target affinity, and metabolic stability:

Q. Table 3: Structure-Activity Trends

| Substituent | Bioactivity | Efficacy vs. Parent Compound | Reference |

|---|---|---|---|

| 3-Benzyloxyphenyl | IDO inhibition | 2-fold higher IC₅₀ | |